2,6-Bis-allylresorcinol
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Overview
Description
2,6-Bis-allylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two allyl groups attached to the 2nd and 4th positions of the resorcinol ring. Resorcinols are known for their diverse applications in various fields, including pharmaceuticals, polymers, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-allylresorcinol typically involves the allylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis-allylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the remaining positions of the resorcinol ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols.
Scientific Research Applications
2,6-Bis-allylresorcinol has found applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of skin disorders.
Mechanism of Action
The mechanism of action of 2,6-Bis-allylresorcinol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes. For example, it may interfere with the synthesis of cell wall components in bacteria, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell wall synthesis.
Pathways: Disruption of metabolic pathways essential for microbial growth.
Comparison with Similar Compounds
2,4-Difluororesorcinol: Similar structure but with fluorine atoms instead of allyl groups.
2,4-Dinitrophenol: Contains nitro groups instead of allyl groups.
2,4-Dihydroxybenzaldehyde: Similar core structure with aldehyde functional group.
Uniqueness: 2,6-Bis-allylresorcinol is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological properties. The allyl groups enhance its ability to undergo various chemical transformations and contribute to its potential antimicrobial activity .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,4-bis(prop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H14O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h3-4,7-8,13-14H,1-2,5-6H2 |
InChI Key |
PJWWMILZGYFURN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=C(C=C1)O)CC=C)O |
Origin of Product |
United States |
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